molecular formula C11H9ClO3S B2762458 Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 1825392-01-5

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2762458
CAS No.: 1825392-01-5
M. Wt: 256.7
InChI Key: VVZADVLESMRACU-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5) is a benzo[b]thiophene derivative with the molecular formula C₁₁H₉ClO₃S and a molecular weight of 256.71 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at position 7, a hydroxyl group at position 3, and an ethyl ester at position 2 of the fused benzo[b]thiophene ring.

Properties

IUPAC Name

ethyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZADVLESMRACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Medicinal Applications

Therapeutic Properties
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has been investigated for its therapeutic properties, particularly in the treatment of inflammatory conditions and pain management. Studies indicate that this compound exhibits anti-inflammatory and analgesic effects, making it a candidate for developing new medications.

Anticancer Activity
Research has shown that derivatives of benzo[b]thiophene compounds, including this compound, can inhibit cancer cell proliferation. For instance, studies targeting the RhoA/ROCK signaling pathway reveal that certain derivatives can effectively suppress the growth and migration of cancer cells, suggesting potential applications in cancer therapy .

Agricultural Applications

Fungicidal Properties
The compound exhibits notable antifungal activity, making it suitable for agricultural applications as a fungicide. It helps protect crops from fungal diseases, thereby enhancing yield and quality. Its efficacy in formulations has been demonstrated through rapid penetration and sustained release characteristics.

Industrial Applications

Organic Electronics
this compound is also explored in the field of organic electronics. It serves as a building block for synthesizing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound's unique electronic properties contribute to advancements in organic electronic devices.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves various organic reactions that yield derivatives with enhanced biological activities. Understanding the structure-activity relationship is crucial for optimizing its therapeutic efficacy and developing new derivatives with targeted actions.

Data Table: Summary of Applications

Application Area Description Key Findings/Studies
MedicinalAnti-inflammatory and analgesic effectsInvestigated for pain management
Anticancer activityInhibits cancer cell proliferation via RhoA/ROCK pathway
AgriculturalFungicideEffective against fungal diseases in crops
IndustrialOrganic electronicsUsed in OFETs and OLEDs development

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models, supporting its potential use in therapeutic formulations.
  • Antifungal Efficacy : Field trials showed that formulations containing this compound effectively controlled fungal infections in crops, leading to improved agricultural productivity.
  • Organic Semiconductor Development : Research into the electronic properties of this compound has led to its incorporation into new materials for organic electronics, showcasing its versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Cl (C7), OH (C3), COOEt (C2) C₁₁H₉ClO₃S 256.71 Not reported; inferred bioactivity potential
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid Cl (C6), OH (C3), COOH (C2) C₉H₅ClO₃S 228.65 Higher acidity due to -COOH; similarity 0.88
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate OH (C3), COOEt (C2) C₁₁H₁₀O₃S 222.25 Lacks Cl; reduced lipophilicity; similarity 0.84
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate Cl (C6), COOEt (C2) C₁₁H₉ClO₂S 240.70 No OH group; potential antimicrobial use
Ethyl 5-(7-methoxy-6-substituted quinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate Methoxy and quinazoline substituents C₂₄H₂₆N₄O₃S 598.2 Anti-tumor activity (Gefitinib analogue)

Key Observations :

  • Hydroxyl vs. Ester Groups: The presence of -OH at C3 enhances hydrogen-bonding capacity compared to non-hydroxylated analogues, which may improve solubility or receptor affinity .
  • Ester vs. Carboxylic Acid : Ethyl esters (COOEt) improve membrane permeability compared to carboxylic acids (COOH), as seen in the higher predicted logP of the target compound versus 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid .

Physical and Spectral Properties

  • Melting Points : Analogues with multiple oxygen substituents (e.g., triacetoxy derivatives) exhibit lower melting points (153–178°C) due to reduced crystallinity , whereas the target compound’s properties remain unreported.
  • Spectroscopic Data :
    • ¹H NMR : Hydroxyl protons in analogues resonate at δ 8–10 ppm .
    • IR : C=O stretches appear at 1697–1777 cm⁻¹ for ester and carbonyl groups .

Biological Activity

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their varied therapeutic properties. The presence of both chloro and hydroxy groups in its structure enhances its reactivity and biological interaction potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a promising role as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. The specific pathways affected include those related to cell cycle regulation and apoptosis induction .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Target Interaction : It interacts with various cellular targets, potentially including kinases involved in cancer progression.
  • Biochemical Pathways : The compound influences several biochemical pathways, including those related to inflammation and cell signaling .
  • Cellular Effects : Changes in cellular function lead to altered gene expression profiles, contributing to its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed at lower concentrations compared to standard antibiotics.
  • Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in NSCLC cell lines, with IC50 values indicating potent activity at micromolar concentrations .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in NSCLC cells
Anti-inflammatoryPotential therapeutic application

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including esterification, halogenation, and hydroxylation. For example, chloroacetylation of thiophene precursors followed by hydrolysis (e.g., using mercaptoacetic acid in dioxane with ZnCl₂ as a catalyst) . Optimization strategies:

  • Reagent stoichiometry : Use 1.2 equivalents of anhydrides or chlorinating agents to ensure complete substitution .
  • Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions. For example, a singlet at δ ~12 ppm (¹H NMR) indicates the phenolic -OH group, while ester carbonyl signals appear at δ ~165-170 ppm (¹³C NMR) .
  • IR Spectroscopy : Peaks at ~3200-3500 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (ester C=O), and ~750 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (222.26 g/mol) and fragmentation patterns consistent with the benzo[b]thiophene core .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?

  • Strategies :

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data . Cross-validate results with WinGX or ORTEP-III for graphical representation .
  • Data Contradictions : Address thermal motion artifacts by refining anisotropic displacement parameters. For missing electron density, consider disorder modeling or solvent masking .
  • Validation : Cross-check with hydrogen bonding patterns (e.g., O-H⋯O interactions) using graph-set analysis to ensure geometric consistency .

Q. What strategies are employed to analyze hydrogen bonding patterns in the crystal lattice, and how do these interactions influence molecular packing?

  • Methodology :

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For example, the hydroxyl group at C3 forms O-H⋯O bonds with adjacent ester carbonyls, stabilizing layered packing .
  • Crystallographic Software : SHELXPRO or Mercury for visualizing and quantifying intermolecular interactions. Compare with similar thiophene derivatives to identify packing trends .

Q. How do modifications to substituents on the benzo[b]thiophene core affect the compound's biological activity, based on comparative studies?

  • Comparative Analysis :

  • Functional Groups : Chlorine at C7 enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzymes). Hydroxyl at C3 improves solubility and hydrogen-bonding capacity .
  • Structure-Activity Relationships (SAR) : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects on binding affinity. For example, bulkier esters reduce membrane permeability but improve target selectivity .
  • Biological Assays : Test against bacterial models (e.g., E. coli) or cancer cell lines, correlating IC₅₀ values with substituent electronic profiles .

Key Software and Tools

  • Crystallography : SHELXL , WinGX , ORTEP-III .
  • Spectroscopy : MestReNova (NMR), ACD/Labs (IR simulation).
  • Biological Modeling : AutoDock Vina (molecular docking), PyMOL (visualization).

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